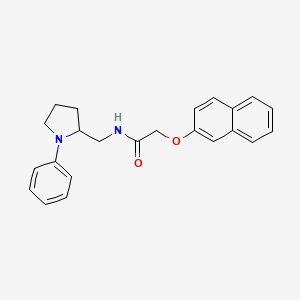

2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c26-23(17-27-22-13-12-18-7-4-5-8-19(18)15-22)24-16-21-11-6-14-25(21)20-9-2-1-3-10-20/h1-5,7-10,12-13,15,21H,6,11,14,16-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSJBMLSYQMNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

-

Formation of the Naphthalen-2-yloxy Intermediate

Starting Material: Naphthalene-2-ol.

Reagents: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).

Conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).

-

Formation of the Phenylpyrrolidine Intermediate

Starting Material: Pyrrolidine.

Reagents: Benzyl chloride.

Conditions: Reflux in ethanol.

-

Coupling Reaction

Reagents: The naphthalen-2-yloxy intermediate and the phenylpyrrolidine intermediate.

Catalyst: Palladium on carbon (Pd/C).

Conditions: Hydrogenation under mild pressure.

-

Acetylation

Reagents: Acetic anhydride.

Conditions: Room temperature in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Acidic or basic medium.

Products: Oxidized derivatives of the naphthalene ring.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Anhydrous conditions.

Products: Reduced forms of the acetamide group.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Conditions: Reflux.

Products: Halogenated derivatives.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, CrO₃.

Reducing Agents: LiAlH₄, NaBH₄.

Substitution Reagents: SOCl₂, PCl₅.

Conditions: Vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Biochemical Probes: Investigates enzyme-substrate interactions.

Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.

Medicine

Pharmacology: Potential therapeutic agent for targeting specific receptors or enzymes.

Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

Materials Science: Component in the development of novel polymers and materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety may facilitate binding through π-π interactions, while the acetamide group can form hydrogen bonds with active site residues. The phenylpyrrolidine substituent may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Key Observations :

Cytotoxicity

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM), comparable to cisplatin (3.32 µM). This suggests the naphthyloxy-acetamide scaffold itself contributes to cytotoxic effects .

- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide analogs exhibit antimicrobial activity, highlighting the role of aromatic and heterocyclic substituents in bioactivity .

Receptor Interactions

- VU0453661 (pyridyl analog) lacks reported receptor data, but pyridine’s basicity may facilitate interactions with ion channels or enzymes, contrasting with the target’s pyrrolidine, which could engage in hydrophobic or hydrogen-bonding interactions .

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

- The target compound’s pyrrolidine and phenyl groups likely increase lipophilicity (predicted LogP ≈ 3.5) compared to morpholinoethyl (LogP ≈ 2.8) or pyridyl (LogP ≈ 2.5) analogs, impacting bioavailability .

- Triazole derivatives (7c–7f) show moderate solubility in polar solvents due to nitro/methoxy groups, as evidenced by their recrystallization in ethanol .

Spectroscopic Signatures

- IR : Target compound expected to show C=O stretch ~1670 cm⁻¹ (acetamide), C-O-C stretch ~1250 cm⁻¹ (naphthyloxy), and N-H stretch ~3300 cm⁻¹, similar to analogs .

- NMR : Distinct signals for phenylpyrrolidine protons (δ 2.5–3.5 ppm for CH₂/CH groups) and naphthalene aromatic protons (δ 7.0–8.5 ppm) would differentiate it from triazole (δ 8.3–8.5 ppm for triazole-H) or thiazole (δ 7.5–7.8 ppm) analogs .

Biological Activity

2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, with CAS number 1797083-75-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 360.4 g/mol. The structure features a naphthalene moiety linked to a pyrrolidine derivative, suggesting potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as selective serotonin receptor modulators. Specifically, they may exhibit agonistic activity at the 5-HT receptor, which is implicated in various neuropsychiatric conditions. Functional selectivity for Gq signaling over β-arrestin recruitment has been observed in related compounds, suggesting a pathway for therapeutic efficacy in mood disorders and psychosis management .

Anticonvulsant Activity

A study focusing on related pyrrolidine derivatives demonstrated significant anticonvulsant activity in animal models. These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives exhibited protective effects against seizures, highlighting the potential of naphthalenes as anticonvulsants .

Case Studies and Pharmacological Findings

- Antipsychotic Activity : A compound structurally related to this compound showed promising antipsychotic-like effects in animal models. It demonstrated efficacy in reducing amphetamine-induced hyperactivity, suggesting its potential utility in treating schizophrenia and related disorders .

- Neuropharmacological Screening : In a comprehensive screening of various N-substituted pyrrolidine derivatives, several compounds exhibited significant activity at the 5-HT receptor, with one compound achieving an EC50 value of 23 nM. This highlights the relevance of this class of compounds in developing targeted therapies for psychiatric conditions .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Metabolite Prediction : Use software like MetaSite to identify CYP450-mediated oxidation sites (e.g., naphthalene ring or pyrrolidine nitrogen) .

- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity risks based on structural alerts like aromatic amines .

- ADME Modeling : SwissADME calculates logP (~3.5) and predicts blood-brain barrier permeability, guiding in vivo study design .

What experimental designs are optimal for assessing in vivo pharmacokinetics?

Advanced Research Question

- Dosing Routes : Intravenous vs. oral administration in rodent models to calculate bioavailability (e.g., AUC₀–24) .

- Tissue Distribution : LC-MS/MS quantifies compound levels in brain, liver, and plasma post-administration .

- Metabolite Identification : High-resolution mass spectrometry paired with isotopic labeling tracks metabolic products .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

- Assay Validation : Replicate experiments using standardized protocols (e.g., CEREP panel for receptor profiling) to minimize variability .

- Orthogonal Techniques : Cross-validate binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Batch Analysis : Compare compound purity (HPLC >98%) across studies to rule out impurity-driven artifacts .

What methods are used to evaluate compound selectivity against off-target receptors?

Advanced Research Question

- Broad-Spectrum Screening : Use panels like Eurofins’ SafetyScreen44 to assess activity at 44+ GPCRs, kinases, and ion channels .

- Thermodynamic Profiling : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) for selectivity ratios .

- Cryo-EM Structural Analysis : Resolve ligand-receptor complexes to identify critical binding residues .

What analytical approaches identify degradation products under stressed stability conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light, then analyze via UPLC-QTOF .

- Degradant Characterization : MS/MS fragmentation maps structural changes (e.g., oxidation of pyrrolidine to lactam) .

- Accelerated Stability Testing : ICH guidelines (Q1A) predict shelf-life using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.